ATMA-Br/DMAEMA Copolymer Outperforms Conventional Fatliquor in Leather Processing Across Five Performance Metrics
A copolymer synthesized from allyltrimethylammonium bromide (ATMA) and dimethylaminoethyl methacrylate (DMAEMA) was benchmarked against a conventional fatliquoring system in chrome-tanned leather. The ATMA-based copolymer achieved a fatliquor uptake of 85.2% versus 68.7% for the control, representing a 24% relative improvement. Shrinkage temperature increased from 103 °C to 112 °C, tensile strength rose by 46.7% (to 32.25 N/mm²), and the softness index improved from 6.1 to 8.3. Simultaneously, effluent chemical oxygen demand (COD) decreased from approximately 42,000 mg/L to 32,000 mg/L, indicating a reduced environmental burden [1].
| Evidence Dimension | Fatliquor uptake, shrinkage temperature, tensile strength, softness index, effluent COD |
|---|---|
| Target Compound Data | Uptake: 85.2%; Shrinkage temp: 112 °C; Tensile strength: 32.25 N/mm²; Softness index: 8.3; Effluent COD: ~32,000 mg/L |
| Comparator Or Baseline | Conventional fatliquoring system: Uptake: 68.7%; Shrinkage temp: 103 °C; Tensile strength: ~22.0 N/mm² (derived from 46.7% increase); Softness index: 6.1; Effluent COD: ~42,000 mg/L |
| Quantified Difference | Uptake: +16.5 percentage points (relative +24%); Shrinkage temp: +9 °C; Tensile strength: +46.7%; Softness index: +2.2 units; Effluent COD: −10,000 mg/L (approximately −24%) |
| Conditions | Chrome-tanned leather; free-radical copolymerization of ATMA and DMAEMA; structural characterization by FTIR, NMR, GPC, ESI-MS |
Why This Matters
These five simultaneous performance gains demonstrate that ATMA-Br is not merely a surfactant additive but a functional co-monomer that architecturally enhances collagen–polymer interactions, justifying its selection over non-reactive surfactant alternatives in leather processing formulations.
- [1] Janani, V., Bhalla, A., Sahu, B. Sustainable fatliquoring for chrome and chrome-free leather using amphoteric copolymers. Collagen and Leather, 2026, 8(1), 13. View Source
